2-(Iodomethyl)-4-phenylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Iodomethyl)-4-phenylmorpholine is an organic compound that features a morpholine ring substituted with an iodomethyl group at the 2-position and a phenyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Iodomethyl)-4-phenylmorpholine typically involves the reaction of 4-phenylmorpholine with iodomethane in the presence of a base. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the morpholine ring attacks the iodomethane, resulting in the formation of the iodomethyl group at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial practices include the use of continuous flow reactors and advanced purification techniques to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
2-(Iodomethyl)-4-phenylmorpholine can undergo various chemical reactions, including:
Oxidation: The iodomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding methyl derivative.
Substitution: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under mild conditions.
Major Products Formed
Oxidation: Formation of 2-(formylmethyl)-4-phenylmorpholine or 2-(carboxymethyl)-4-phenylmorpholine.
Reduction: Formation of 2-(methyl)-4-phenylmorpholine.
Substitution: Formation of 2-(azidomethyl)-4-phenylmorpholine or 2-(thiomethyl)-4-phenylmorpholine.
Scientific Research Applications
2-(Iodomethyl)-4-phenylmorpholine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, dyes, and other materials.
Mechanism of Action
The mechanism of action of 2-(Iodomethyl)-4-phenylmorpholine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The iodomethyl group can act as a reactive site for further chemical modifications, enhancing the compound’s activity and selectivity.
Comparison with Similar Compounds
2-(Iodomethyl)-4-phenylmorpholine can be compared with other similar compounds such as:
2-(Bromomethyl)-4-phenylmorpholine: Similar structure but with a bromomethyl group instead of an iodomethyl group. It may exhibit different reactivity and biological activity.
2-(Chloromethyl)-4-phenylmorpholine: Contains a chloromethyl group, which is less reactive than the iodomethyl group.
2-(Methyl)-4-phenylmorpholine: Lacks the halogen substituent, resulting in different chemical properties and reactivity.
The uniqueness of this compound lies in the presence of the iodomethyl group, which imparts distinct reactivity and potential for further chemical modifications.
Properties
IUPAC Name |
2-(iodomethyl)-4-phenylmorpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INO/c12-8-11-9-13(6-7-14-11)10-4-2-1-3-5-10/h1-5,11H,6-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLPMLQXXOAQNK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=CC=CC=C2)CI |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.